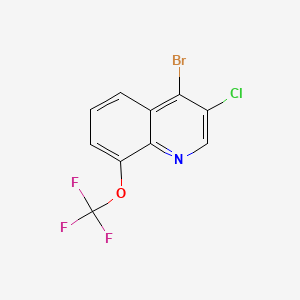
4-Bromo-3-chloro-8-trifluoromethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-8-trifluoromethoxyquinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-8-trifluoromethoxyquinoline typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .
化学反応の分析
Types of Reactions
4-Bromo-3-chloro-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
4-Bromo-3-chloro-8-trifluoromethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of 4-Bromo-3-chloro-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the halogen atoms can form strong interactions with target proteins, modulating their activity .
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester
- 3-(Trifluoromethoxy)benzyl bromide
Uniqueness
4-Bromo-3-chloro-8-trifluoromethoxyquinoline is unique due to the specific arrangement of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .
特性
CAS番号 |
1208755-84-3 |
|---|---|
分子式 |
C10H4BrClF3NO |
分子量 |
326.497 |
IUPAC名 |
4-bromo-3-chloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-8-5-2-1-3-7(17-10(13,14)15)9(5)16-4-6(8)12/h1-4H |
InChIキー |
JVGCQNLCHPGVMR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Cl)Br |
同義語 |
4-Bromo-3-chloro-8-trifluoromethoxyquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















